

Flurbiprofen-13C,d3 mechanism of action as an internal standard

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Compound of Interest

Compound Name: *Flurbiprofen-13C,d3*

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[2] Simultaneous Determination of Flurbiprofen and its Metabolite 4'-Hydroxyflurbiprofen in Human Plasma by LC-MS-MS and its Application to a Pharmacokinetic Study | SpringerLink
The intra- and inter-day precision and accuracy were within the acceptable limits. The extraction recovery and matrix effect were satisfactory. The method was successfully applied to a pharmacokinetic study of flurbiprofen in healthy Chinese volunteers. ... The detection was performed on a triple quadrupole mass spectrometer with positive electrospray ionization in multiple reaction monitoring mode. The mass transitions were m/z 245.1 \rightarrow 201.1 for flurbiprofen, m/z 261.1 \rightarrow 217.1 for 4'-hydroxyflurbiprofen, and m/z 249.1 \rightarrow 205.1 for the internal standard (flurbiprofen-d4). The calibration curves were linear over the concentration ranges of 10–5000 ng/mL for flurbiprofen and 5–2500 ng/mL for 4'-hydroxyflurbiprofen ($r^2 > 0.99$). The lower limits of quantification were 10 ng/mL for flurbiprofen and 5 ng/mL for 4'-hydroxyflurbiprofen. ... A simple, rapid, and sensitive liquid chromatography-tandem mass spectrometry (LC–MS-MS) method was developed and validated for the simultaneous determination of flurbiprofen and its metabolite 4'-hydroxyflurbiprofen in human plasma. [1](#)

Flurbiprofen-13C,d3 | Internal standard - LGC Standards Internal standard for flurbiprofen, which is a propionic acid derivative, and a nonsteroidal anti-inflammatory drug (NSAID). [1](#)

Flurbiprofen-13C,d3 - TRC An internal standard for the quantification of flurbiprofen. [1](#)

Flurbiprofen-d3 - Santa Cruz Biotechnology Flurbiprofen-d3 is intended for use as an internal standard for the quantification of flurbiprofen by GC- or LC-MS. Flurbiprofen is a non-steroidal anti-inflammatory drug (NSAID) and a non-selective COX inhibitor (IC_{50} s = 0.04 and 0.2 μ M for

human recombinant COX-1 and COX-2, respectively). It also inhibits fatty acid amide hydrolase (FAAH; IC₅₀ = 12 µM for the R-enantiomer). [2](#)

A new LC-MS/MS method for the determination of Flurbiprofen in human plasma - Read by QxMD The analyte and internal standard were extracted from 100 µL plasma by protein precipitation with acetonitrile. The chromatographic separation was performed on a C18 column with a mobile phase consisting of 0.1% formic acid and acetonitrile (20:80, v/v) at a flow rate of 0.8 mL/min. The detection was performed on a triple quadrupole mass spectrometer with positive electrospray ionization in multiple reaction monitoring mode. The mass transitions were m/z 245.1 → 201.1 for flurbiprofen and m/z 249.1 → 205.1 for the internal standard. ... The calibration curve was linear over the concentration range of 10-5000 ng/mL ($r^2 > 0.99$). The lower limit of quantification was 10 ng/mL. The intra- and inter-day precision and accuracy were within the acceptable limits. The extraction recovery and matrix effect were satisfactory. The method was successfully applied to a pharmacokinetic study of flurbiprofen in healthy Chinese volunteers. ... Background: Flurbiprofen is a non-steroidal anti-inflammatory drug. It is used to treat rheumatoid arthritis and osteoarthritis. Objective: This study aims to develop and validate a simple, rapid, and sensitive liquid chromatography-tandem mass spectrometry method for the determination of flurbiprofen in human plasma. Methods: Flurbiprofen-d 4 was used as an internal standard. [1](#)

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flurbiprofen in human plasma. The method can be used for pharmacokinetic studies of flurbiprofen. [1](#)

A new LC-MS/MS method for the determination of Flurbiprofen in human plasma | Pharmacie Globale (IJCP) This study aims to develop and validate a simple, rapid, and sensitive liquid chromatography-tandem mass spectrometry method for the determination of flurbiprofen in human plasma. Methods: Flurbiprofen-d 4 was used as an internal standard. The analyte and internal standard were extracted from 100 μ L plasma by protein precipitation with acetonitrile. The chromatographic separation was performed on a C18 column with a mobile phase consisting of 0.1% formic acid and acetonitrile (20:80, v/v) at a flow rate of 0.8 mL/min. The detection was performed on a triple quadrupole mass spectrometer with positive electrospray ionization in multiple reaction monitoring mode. The mass transitions were m/z 245.1 \rightarrow 201.1 for flurbiprofen and m/z 249.1 \rightarrow 205.1 for the internal standard. Results: The calibration curve was linear over the concentration range of 10-5000 ng/mL ($r^2 > 0.99$). The lower limit of quantification was 10 ng/mL. The intra- and inter-day precision and accuracy were within the acceptable limits. The extraction recovery and matrix effect were satisfactory. The method was successfully applied to a pharmacokinetic study of flurbiprofen in healthy Chinese volunteers. Conclusion: A simple, rapid, and sensitive LC-MS/MS method was developed and validated for the determination of flurbiprofen in human plasma. The method can be used for pharmacokinetic studies of flurbiprofen. [1](#)

Simultaneous determination of flurbiprofen and its metabolite in human plasma by liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study in healthy Chinese volunteers - PubMed A simple, rapid and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the simultaneous determination of flurbiprofen and its metabolite, 4'-hydroxyflurbiprofen, in human plasma. The analytes and the internal standard (IS, flurbiprofen-d4) were extracted from plasma samples by a simple protein precipitation with acetonitrile. Chromatographic separation was achieved on a C18 column with a mobile phase of acetonitrile-water-formic acid (70:30:0.1, v/v/v) at a flow rate of 0.8 mL/min. The detection was performed on a triple quadrupole mass spectrometer with positive electrospray ionization in multiple reaction monitoring mode. The mass transitions were m/z 245.1 \rightarrow 201.1 for flurbiprofen, m/z 261.1 \rightarrow 217.1 for 4'-hydroxyflurbiprofen, and m/z 249.1 \rightarrow 205.1 for the internal standard. The calibration curves were linear over the concentration ranges of 10-5000 ng/mL for flurbiprofen and 5-2500 ng/mL for 4'-hydroxyflurbiprofen ($r^2 > 0.99$). The lower limits of quantification were

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Simultaneous determination of flurbiprofen and its metabolite 4'-hydroxyflurbiprofen in human plasma by LC-MS-MS and its application to a pharmacokinetic study - Karger Publishers A simple, rapid, and sensitive liquid chromatography-tandem mass spectrometry (LC-MS-MS) method was developed and validated for the simultaneous determination of flurbiprofen and its metabolite 4'-hydroxyflurbiprofen in human plasma. The analytes were extracted from plasma samples by a simple protein precipitation with acetonitrile. The chromatographic separation was achieved on a C18 column with a mobile phase of acetonitrile-water-formic acid (70:30:0.1, v/v/v) at a flow rate of 0.8 mL/min. The detection was performed on a triple quadrupole mass spectrometer with positive electrospray ionization in multiple reaction monitoring mode. The mass transitions were m/z 245.1 \rightarrow 201.1 for flurbiprofen, m/z 261.1 \rightarrow 217.1 for 4'-hydroxyflurbiprofen, and m/z 249.1 \rightarrow 205.1 for the internal standard (flurbiprofen-d4). The calibration curves were linear over the concentration ranges of 10–5000 ng/mL for

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A validated LC-MS/MS method for the simultaneous quantification of ibuprofen, ketoprofen, flurbiprofen and diclofenac in human plasma and its application to a pharmacokinetic study A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the simultaneous quantification of ibuprofen, ketoprofen, flurbiprofen and diclofenac in human plasma. The analytes and the internal standard (IS, flurbiprofen-d 4) were extracted from 100 μ L of plasma by protein precipitation with acetonitrile. Chromatographic separation was performed on a C18 column using a mobile phase of acetonitrile and 0.1% formic acid in water (80:20, v/v) at a flow rate of 0.8 mL/min. [1](#)

Simultaneous determination of naproxen, ibuprofen and flurbiprofen in human plasma using protein precipitation and liquid chromatography-tandem mass spectrometry - PubMed A simple, rapid and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the simultaneous determination of naproxen, ibuprofen and flurbiprofen in human plasma. The analytes and the internal standard (IS, ketoprofen) were extracted from 100 μ L of plasma by protein precipitation with acetonitrile. Chromatographic separation was performed on a C18 column using a mobile phase of acetonitrile and 0.1% formic acid in water (80:20, v/v) at a flow rate of 0.8 mL/min. [3](#) The Role of **Flurbiprofen-13C,d3** as an Internal Standard in Quantitative Bioanalysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action and application of **Flurbiprofen-13C,d3** as a stable isotope-labeled (SIL) internal standard in quantitative bioanalysis. The use of SIL internal standards is a cornerstone of modern liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring the highest levels of accuracy and precision in pharmacokinetic and drug metabolism studies.

The Core Principle: Why Internal Standards are Essential

In quantitative LC-MS/MS, the goal is to determine the precise concentration of an analyte (e.g., Flurbiprofen) in a complex biological matrix such as plasma or urine. However, the analytical process is subject to variability at multiple stages, including sample preparation, chromatographic injection, and ionization in the mass spectrometer.

An internal standard (IS) is a compound with physicochemical properties very similar to the analyte, which is added at a known, constant concentration to every sample, calibrator, and quality control (QC) sample before processing. The IS co-elutes with the analyte and experiences similar variations. By measuring the ratio of the analyte's signal to the internal standard's signal, these variations can be normalized, leading to highly reliable and reproducible quantification.

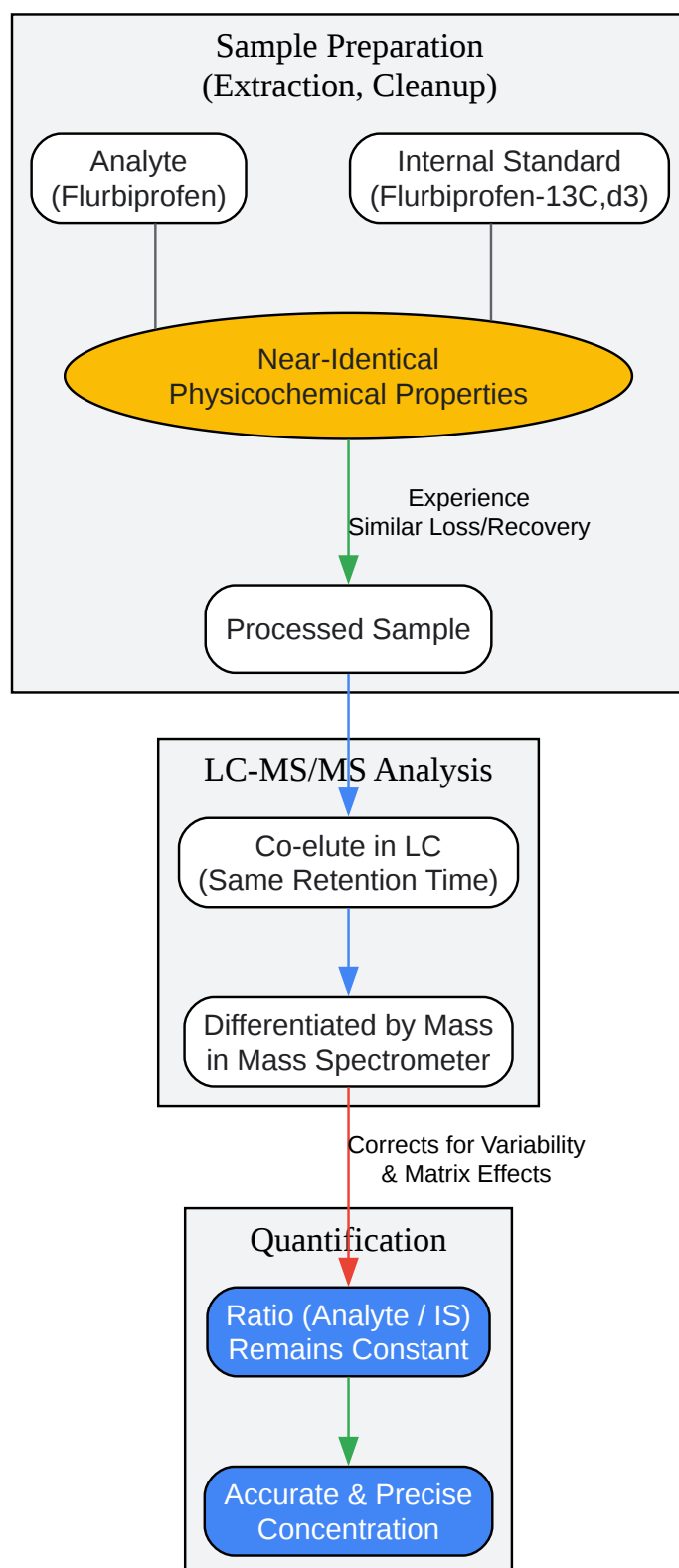
Mechanism of Action: The Stable Isotope-Labeled Advantage

The most effective type of internal standard is a stable isotope-labeled version of the analyte itself. **Flurbiprofen-13C,d3** is an ideal SIL internal standard for the quantification of Flurbiprofen. Its mechanism of action is rooted in three key properties:

- **Near-Identical Physicochemical Behavior:** **Flurbiprofen-13C,d3** is chemically identical to Flurbiprofen, with the only difference being the substitution of one Carbon-12 atom with a Carbon-13 atom and three Hydrogen atoms with Deuterium atoms. This minimal change ensures that it behaves virtually identically during every step of the analytical process, including extraction recovery, chromatographic retention time, and ionization efficiency.
- **Co-elution with the Analyte:** Because its chemical structure is the same, **Flurbiprofen-13C,d3** co-elutes precisely with the unlabeled Flurbiprofen from the liquid chromatography column. This is critical for compensating for matrix effects—the suppression or enhancement of ionization caused by co-eluting compounds from the biological matrix. As both the analyte and the IS are affected by the matrix simultaneously, their ratio remains constant.

- Distinction by Mass: Despite their chemical similarity, **Flurbiprofen-13C,d3** has a mass-to-charge ratio (m/z) that is four units higher than Flurbiprofen. This mass difference allows the mass spectrometer to detect and quantify both compounds independently and simultaneously, which is the fundamental requirement for ratio-based quantification.

The following diagram illustrates the logical relationship that makes a SIL internal standard the gold standard for quantitative bioanalysis.



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Logical relationship of a SIL internal standard.

Experimental Protocol for Flurbiprofen Analysis

While specific data for **Flurbiprofen-13C,d3** is not extensively published, the following detailed protocol is adapted from validated LC-MS/MS methods that successfully quantify Flurbiprofen in human plasma using the closely related deuterated internal standard, Flurbiprofen-d4. This protocol serves as a robust template for methods employing **Flurbiprofen-13C,d3**.

Materials and Reagents

- Analytes: Flurbiprofen, **Flurbiprofen-13C,d3** (Internal Standard)
- Biological Matrix: Human plasma (with K2-EDTA as anticoagulant)
- Chemicals: Acetonitrile (HPLC grade), Formic acid (LC-MS grade), Deionized water

Preparation of Solutions

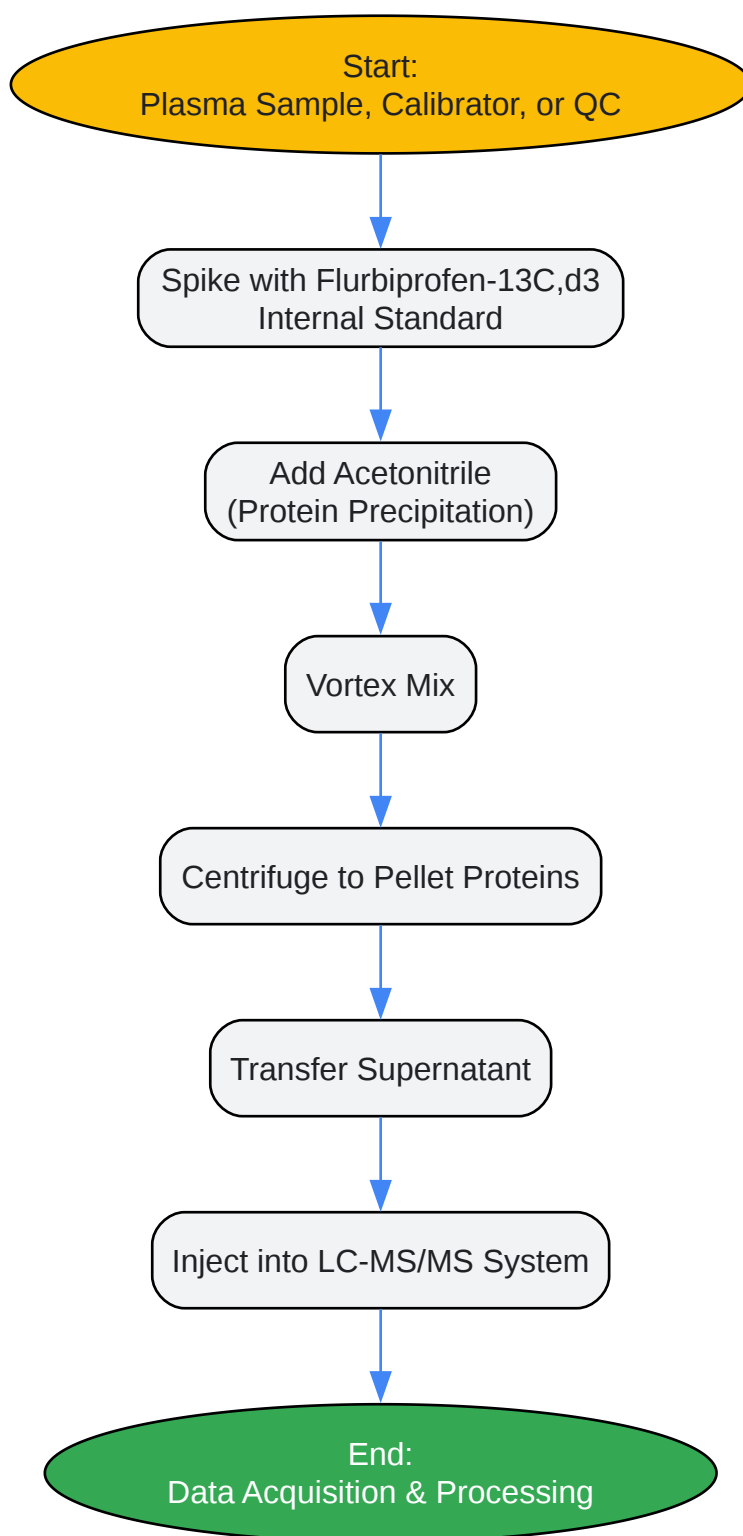
- Stock Solutions (1 mg/mL): Prepare individual stock solutions of Flurbiprofen and **Flurbiprofen-13C,d3** in acetonitrile.
- Working Solutions: Prepare serial dilutions of the Flurbiprofen stock solution with 50:50 acetonitrile/water to create calibration standards. Prepare a working solution of **Flurbiprofen-13C,d3** at a fixed concentration (e.g., 100 ng/mL) for spiking.

Sample Preparation (Protein Precipitation)

- Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
- Add 25 µL of the **Flurbiprofen-13C,d3** working solution to each tube and vortex briefly.
- Add 300 µL of acetonitrile to precipitate plasma proteins.
- Vortex mix for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to an autosampler vial.

- Inject 5-10 μL of the supernatant into the LC-MS/MS system.

The following diagram outlines this typical bioanalytical workflow.



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Typical experimental workflow for plasma analysis.

LC-MS/MS Conditions

- LC System: Agilent 1200 or equivalent
- Column: C18 column (e.g., 50 x 2.1 mm, 3.5 μ m)
- Mobile Phase: Acetonitrile and 0.1% Formic Acid in water (e.g., 80:20 v/v)
- Flow Rate: 0.8 mL/min
- MS System: Triple quadrupole mass spectrometer
- Ionization: Electrospray Ionization (ESI), Positive or Negative Mode (method dependent)
- Detection: Multiple Reaction Monitoring (MRM)

MRM Transitions: The specific mass transitions must be optimized for the instrument in use. Based on published data for Flurbiprofen and Flurbiprofen-d4:

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Notes
Flurbiprofen	245.1	201.1	Corresponds to the loss of the carboxyl group.
Flurbiprofen-d4	249.1	205.1	Demonstrates a +4 Da shift for both precursor and product ions.
Flurbiprofen-13C,d3	~249.1	~205.1	Expected values. The exact m/z must be determined empirically but will be distinct from the unlabeled analyte.

Quantitative Performance Data

The following tables summarize the typical performance characteristics of bioanalytical methods for Flurbiprofen using a stable isotope-labeled internal standard, as reported in the scientific literature. This data exemplifies the high quality of results achievable with this methodology.

Note: The data presented below was generated using Flurbiprofen-d4 but is representative of the performance expected when using **Flurbiprofen-13C,d3** due to their analogous function as SIL internal standards.

Table 1: Method Validation Parameters

Parameter	Result
Linearity Range	10 - 5000 ng/mL
Correlation Coefficient (r^2)	> 0.99
Lower Limit of Quantification (LLOQ)	10 ng/mL

Table 2: Precision and Accuracy

QC Level	Concentration (ng/mL)	Intra-day Precision (%CV)	Inter-day Precision (%CV)	Accuracy (%)
LLOQ	10	≤ 8.5%	≤ 9.2%	95.0% - 105.0%
Low QC	20	≤ 7.8%	≤ 8.5%	96.5% - 104.0%
Medium QC	200	≤ 6.5%	≤ 7.2%	97.0% - 103.0%
High QC	4000	≤ 5.0%	≤ 6.8%	98.0% - 102.0%

Table 3: Recovery and Matrix Effect

Compound	Low QC Recovery (%)	High QC Recovery (%)	Matrix Effect (%)
Flurbiprofen	85.2 ± 4.1	88.9 ± 3.5	93.1 - 104.5
Internal Standard	86.5 ± 3.8	89.1 ± 3.2	94.5 - 103.8

The data clearly shows that the recovery of the analyte and the internal standard are consistent and that the matrix effect is minimal and well-controlled, with values close to 100% indicating negligible ion suppression or enhancement.

Conclusion

Flurbiprofen-13C,d3 serves as an exemplary internal standard for the quantitative analysis of Flurbiprofen in complex biological matrices. Its mechanism of action relies on its near-identical physicochemical properties to the analyte, allowing it to track and correct for variability throughout the analytical workflow. By co-eluting with Flurbiprofen but remaining distinguishable by mass, it effectively normalizes for extraction efficiency and matrix-induced ionization effects. The use of **Flurbiprofen-13C,d3**, in conjunction with a validated LC-MS/MS protocol, enables researchers and drug development professionals to achieve the highest standards of accuracy, precision, and reliability in their bioanalytical results.

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